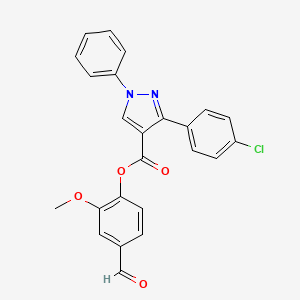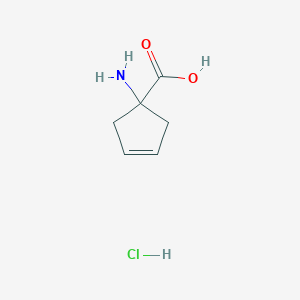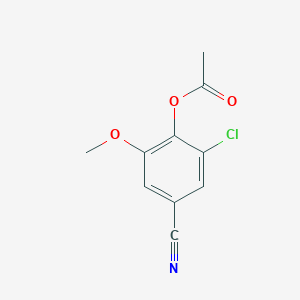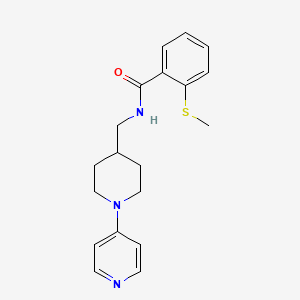![molecular formula C16H16N6O B2462610 N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazol-3-carboxamid CAS No. 2034308-98-8](/img/structure/B2462610.png)
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the formation of the 1,2,4-triazole ring. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromaticity of the phenyl and triazole rings, the hybridization of the nitrogen atoms, and the conformation of the tetrahydroimidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-donating or -withdrawing nature of the substituents on the phenyl ring, the basicity of the nitrogen atoms, and the steric hindrance around the reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure, the presence of polar or nonpolar groups, and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antibakteriellen Eigenschaften untersucht. Forscher synthetisierten Hydrazone-Derivate aus 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidin-2-carbohydrazid und aromatischen Aldehyden. Bemerkenswert ist, dass die Verbindungen 8d, 8e und 8f eine ausgezeichnete antibakterielle Aktivität sowohl gegen gramnegative Bakterien (wie E. coli und P. aeruginosa) als auch gegen grampositive Bakterien (wie S. aureus und S. pyogenes) zeigten. Diese Ergebnisse unterstreichen das Potenzial als antimikrobielles Mittel .
Antitumor-Eigenschaften
Während die Forschung zu dieser spezifischen Verbindung begrenzt ist, haben Imidazol-haltige Derivate in verschiedenen biologischen Aktivitäten vielversprechend gezeigt. Imidazole zeigen Antitumor-Effekte und ihre strukturellen Modifikationen könnten ihre Zytotoxizität verbessern. Weitere Untersuchungen sind erforderlich, um das Antitumor-Potenzial dieser Verbindung zu untersuchen .
Immunstimulierende Aktivität
Das fusionierte Imidazolin-Derivat (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol—Levamisol—hat eine immunstimulierende Aktivität und wird in der adjuvanten Therapie für Patienten nach Kolorektal-Tumor-Operationen eingesetzt. Obwohl es nicht direkt mit der fraglichen Verbindung verwandt ist, unterstreicht dies das immunmodulatorische Potenzial von Imidazol-basierten Molekülen .
Weitere biologische Aktivitäten
Imidazo[1,2-a]pyrimidine zeigen als Klasse vielfältige biologische Effekte. Während weitere Forschung zu dieser spezifischen Verbindung erforderlich ist, haben andere Imidazol-Derivate antikonvulsive, antidepressive, antipyretische, antivirale und antioxidative Eigenschaften gezeigt. Diese Ergebnisse deuten darauf hin, dass die Erforschung weiterer Anwendungen über die antibakteriellen und Antitumor-Effekte hinaus lohnenswert sein könnte .
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have been synthesized and tested for their in vitro antibacterial activity .
Biochemical Pathways
Similar compounds have shown to exhibit antimicrobial activity against various bacterial strains .
Result of Action
aureus (Gram-positive bacteria) .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(15-17-10-18-21-15)20-12-6-2-1-5-11(12)13-9-22-8-4-3-7-14(22)19-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUDWKHGCVJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)







![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)


![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)

